6-(Cyclobutylamino)pyrimidine-4-carboxylic acid

Fragment-based drug discovery Lead-like properties Physicochemical profiling

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid (CAS 1439897-57-0) is a heterocyclic building block with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol. It features a pyrimidine core bearing a cyclobutylamino substituent at the 6-position and a carboxylic acid at the 4-position, giving it a computed XLogP3 of 1.3 and a topological polar surface area of 75.1 Ų, within fragment-like physicochemical space.

Molecular Formula C9H11N3O2
Molecular Weight 193.206
CAS No. 1439897-57-0
Cat. No. B2895555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclobutylamino)pyrimidine-4-carboxylic acid
CAS1439897-57-0
Molecular FormulaC9H11N3O2
Molecular Weight193.206
Structural Identifiers
SMILESC1CC(C1)NC2=NC=NC(=C2)C(=O)O
InChIInChI=1S/C9H11N3O2/c13-9(14)7-4-8(11-5-10-7)12-6-2-1-3-6/h4-6H,1-3H2,(H,13,14)(H,10,11,12)
InChIKeyLQSSROPXSUFBJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid (CAS 1439897-57-0): A Pyrimidine-4-Carboxylic Acid Building Block for Kinase and PRMT5 Inhibitor Programs


6-(Cyclobutylamino)pyrimidine-4-carboxylic acid (CAS 1439897-57-0) is a heterocyclic building block with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol . It features a pyrimidine core bearing a cyclobutylamino substituent at the 6-position and a carboxylic acid at the 4-position, giving it a computed XLogP3 of 1.3 and a topological polar surface area of 75.1 Ų, within fragment-like physicochemical space [1]. The compound is commercially catalogued as a research chemical building block (e.g., ChemDiv ID BB35-2710) and has been utilized as a synthetic intermediate in the preparation of PRMT5 inhibitor candidates, most notably in carboxamide derivatives disclosed in US Patent 11,274,098 [2].

Why 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid Cannot Be Replaced by Other Pyrimidine-4-Carboxylic Acid Analogs in Fragment-Based or PRMT5-Targeted Syntheses


Close analogs of 6-(cyclobutylamino)pyrimidine-4-carboxylic acid, such as 6-[(cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid (CAS 1439900-18-1) or 6-cyclobutylpyrimidine-4-carboxylic acid, differ in linker atom identity, ring connectivity, or substitution geometry, which fundamentally alters hydrogen-bonding capacity, conformational flexibility, and the vector of the cyclobutyl group relative to the carboxylic acid handle . In the PRMT5 inhibitor series exemplified in US 11,274,098, the 6-cyclobutylamino motif is integral: conversion of the carboxylic acid to a carboxamide yields compounds with measurable PRMT5 inhibitory activity (IC₅₀ = 1.69 µM for the pyridoindole-propyl carboxamide derivative), indicating that the pyrimidine-4-carboxylic acid core with the 6-cyclobutylamino substituent provides a specific pharmacophoric geometry that is not replicated by analogs with methylene spacers, alternative ring sizes, or different substitution patterns [1].

Quantitative Differentiation Evidence for 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid Versus Its Closest Pyrimidine-4-Carboxylic Acid Analogs


Molecular Weight and Lipophilicity Comparison: 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid vs. 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid (MW 193.20, XLogP3 1.3) is 14.03 Da lighter and approximately 0.4–0.6 log units less lipophilic than its closest commercial analog, 6-[(cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid (CAS 1439900-18-1; C₁₀H₁₃N₃O₂; MW 207.23). This difference arises from the absence of a methylene spacer between the cyclobutyl ring and the amino nitrogen in the target compound [1]. For fragment-based screening libraries, this translates to a higher fraction of sp³-hybridized carbons (Fsp³ = 0.56 vs. 0.60 for the methylene analog) and a lower heavy atom count (14 vs. 15), placing the target compound more centrally within the Rule of Three guidelines for fragment libraries [2].

Fragment-based drug discovery Lead-like properties Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: Direct Amino Linkage vs. Methylene-Spaced or C-Linked Cyclobutyl Analogs

The target compound contains a secondary amine linker (cyclobutyl-NH-) directly attached to the pyrimidine 6-position, yielding a TPSA of 75.1 Ų and 2 hydrogen bond donors (carboxylic acid OH + secondary amine NH) [1]. By comparison, 6-cyclobutylpyrimidine-4-carboxylic acid (direct C–C bond; no NH linker) loses one HBD and would have a lower TPSA (approximately 63 Ų), while 6-[(cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid retains the same HBD count but increases rotatable bonds from 3 to 4 due to the methylene spacer . The secondary amine NH in the target compound provides an additional hydrogen-bonding interaction point that can engage hinge-region residues in kinase ATP-binding sites, a feature that is absent in the direct C-linked analog and conformationally distinct in the methylene-extended analog [2].

Medicinal chemistry Permeability Drug-likeness

PRMT5 Inhibitory Activity of Carboxamide Derivatives: Evidence That the 6-(Cyclobutylamino)pyrimidine-4-carbonyl Scaffold Confers Target Engagement

The 6-(cyclobutylamino)pyrimidine-4-carboxylic acid scaffold, when elaborated to a carboxamide derivative (6-(cyclobutylamino)-N-(2-hydroxy-3-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propyl)pyrimidine-4-carboxamide; US11274098 Example 3), exhibits PRMT5/MEP50 inhibitory activity with an IC₅₀ of 1,690 nM in a chemiluminescent assay [1]. While the free carboxylic acid itself has no publicly reported PRMT5 IC₅₀, the carboxamide derivative demonstrates that the 6-(cyclobutylamino)pyrimidine-4-carbonyl core is competent for PRMT5 engagement. In contrast, a related 2-(cyclobutylamino)-pyridine-4-carboxamide series (US11274098 Example 2) achieved IC₅₀ values in a similar range, suggesting the pyrimidine core with the 6-cyclobutylamino motif is a viable isosteric replacement for the pyridine scaffold in this target class [2].

PRMT5 inhibition Epigenetics Cancer therapeutics

Purity and Vendor Availability: Batch-to-Batch Consistency Across Commercial Suppliers

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid is commercially available from multiple reputable vendors. Leyan supplies the compound at 98% purity (product code 1780297) . Fluorochem (product code F096814) provides the compound with full SDS documentation including GHS07 hazard classification and storage recommendations . MolCore offers the compound under ISO-certified quality systems suitable for global pharmaceutical R&D . ChemDiv catalogues the compound as building block BB35-2710 . In contrast, the closest analog 6-[(cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid (CAS 1439900-18-1) has fewer supplier listings and is predominantly available from Japanese vendors (Kishida Chemical) with limited Western supplier coverage, potentially impacting procurement lead times for non-Asian laboratories [1].

Chemical procurement Quality control Reproducibility

Fragment-Like Physicochemical Profile: Suitability for Fragment-Based Drug Discovery (FBDD) vs. Heavier Pyrimidine-4-Carboxylic Acid Building Blocks

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid conforms to the Rule of Three (Ro3) for fragment-based screening: MW ≤ 300 (actual: 193.2), XLogP3 ≤ 3 (actual: 1.3), HBD ≤ 3 (actual: 2), HBA ≤ 3 (actual: 5; exceeds Ro3 but typical for carboxylic acid-containing fragments), and rotatable bonds ≤ 3 (actual: 3) [1][2]. In contrast, the elaborated PRMT5 carboxamide derivative from US11274098 has MW > 450 and fails Ro3 criteria, indicating that the free carboxylic acid is the appropriate fragment starting point. The cyclobutyl group contributes significant three-dimensional character (Fsp³ ≈ 0.56) compared to planar aromatic-substituted pyrimidine-4-carboxylic acids (e.g., 6-phenylpyrimidine-4-carboxylic acid: Fsp³ ≈ 0.08), offering enhanced potential for optimizing physicochemical properties during fragment elaboration [3].

Fragment-based drug discovery Ligand efficiency Rule of Three compliance

Synthetic Tractability: Carboxylic Acid Handle Enables Direct Amide Coupling Diversification vs. Ester or Nitrile Analogs

The free carboxylic acid at the 4-position of 6-(cyclobutylamino)pyrimidine-4-carboxylic acid permits direct amide bond formation with amine-containing fragments without requiring hydrolytic deprotection steps. This contrasts with pyrimidine-4-carbonitrile or pyrimidine-4-carboxylate ester building blocks, which require an additional hydrolysis step (typically acidic or basic conditions) that may be incompatible with acid-sensitive or base-sensitive functional groups introduced during fragment elaboration [1]. The US11274098 patent exemplifies this synthetic utility: the pyridoindole-propylamine fragment was coupled directly to the carboxylic acid to yield the bioactive PRMT5 carboxamide in one step, demonstrating the practical advantage of the free acid for library synthesis [2].

Parallel synthesis Amide coupling Medicinal chemistry diversification

Optimal Research and Procurement Application Scenarios for 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid (CAS 1439897-57-0)


Fragment-Based Screening Library Design for Epigenetic Targets (PRMT5, Histone Demethylases)

With its fragment-like physicochemical profile (MW 193.2, XLogP3 1.3, Fsp³ ≈ 0.56), this building block is well-suited for inclusion in 3D-enriched fragment screening libraries targeting epigenetic reader/writer/eraser proteins [1]. The demonstrated PRMT5 engagement of its elaborated carboxamide derivative (IC₅₀ = 1.69 µM) provides target-class validation that planar pyrimidine fragments lack [2]. Fragment screening campaigns using this compound as input can leverage the carboxylic acid handle for subsequent structure-guided elaboration via amide coupling, enabling rapid hit-to-lead progression without the synthetic burden of protecting group chemistry.

Kinase Inhibitor Scaffold Hopping and Bioisostere Exploration Programs

The 6-(cyclobutylamino)pyrimidine-4-carboxylic acid core serves as a potential bioisostere for 2-(cyclobutylamino)pyridine-4-carboxylic acid scaffolds found in Aurora kinase inhibitors (e.g., PF-03814735 contains a 4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl motif) [3]. The pyrimidine ring's two nitrogen atoms offer distinct hydrogen-bonding geometry compared to the pyridine analog, enabling medicinal chemists to fine-tune hinge-region interactions in ATP-competitive kinase inhibitors. The compound's multi-vendor availability (Leyan, Fluorochem, MolCore, ChemDiv) supports sustained scaffold-hopping campaigns .

Parallel Library Synthesis for Epigenetic Chemical Probe Development

Medicinal chemistry teams pursuing PRMT5 or related arginine methyltransferase chemical probes can use this building block as a core scaffold for parallel amide coupling diversification. The free carboxylic acid enables one-step library synthesis with diverse amine building blocks, as demonstrated in US11274098 [2]. The documented purity of ≥97–98% across multiple vendors (Leyan: 98%, MolCore: NLT 98%) ensures that library products are not compromised by starting material impurities that could confound SAR interpretation .

Physicochemical Property Benchmarking and in Silico Screening Datasets

The compound's well-characterized computed properties (MW 193.2, XLogP3 1.3, TPSA 75.1 Ų, HBD 2, HBA 5, RotB 3, Fsp³ ≈ 0.56) make it a useful reference point for cheminformatics analyses comparing fragment libraries or for calibrating in silico models predicting fragment binding energetics [1]. Its distinct 3D character (cyclobutyl ring) relative to planar pyrimidine fragments provides a valuable test case for algorithms that score ligand efficiency indices (LE, LLE, LELP) in fragment prioritization workflows.

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